4'-Propyl-[1,1'-biphenyl]-3-thiol

Catalog No.
S8063907
CAS No.
M.F
C15H16S
M. Wt
228.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Propyl-[1,1'-biphenyl]-3-thiol

Product Name

4'-Propyl-[1,1'-biphenyl]-3-thiol

IUPAC Name

3-(4-propylphenyl)benzenethiol

Molecular Formula

C15H16S

Molecular Weight

228.4 g/mol

InChI

InChI=1S/C15H16S/c1-2-4-12-7-9-13(10-8-12)14-5-3-6-15(16)11-14/h3,5-11,16H,2,4H2,1H3

InChI Key

ZIEJHXGRHKXWLZ-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)C2=CC(=CC=C2)S

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=CC=C2)S

4'-Propyl-[1,1'-biphenyl]-3-thiol is an organic compound classified as a biphenyl derivative. It features a propyl group attached at the 4' position and a thiol group (-SH) at the 3 position of the biphenyl structure. This compound is notable for its unique combination of functional groups, which imparts distinct chemical properties that are useful in various applications, particularly in organic synthesis and biological studies.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction: The compound can be reduced to yield the corresponding biphenyl derivative devoid of the thiol group.
  • Substitution: The thiol group can engage in nucleophilic substitution reactions, replacing other functional groups within the molecule.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or other mild oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
  • Substitution: Thiourea or similar thiolating agents can facilitate nucleophilic substitution reactions.

The biological activity of 4'-Propyl-[1,1'-biphenyl]-3-thiol is largely attributed to its thiol group, which enables interactions with various biomolecules. Thiols are known to participate in enzyme inhibition studies and may contribute to the development of thiol-based drugs. Additionally, the biphenyl structure enhances its potential activity in biological systems by facilitating interactions with hydrophobic regions of proteins and enzymes.

Synthetic Routes

The synthesis of 4'-Propyl-[1,1'-biphenyl]-3-thiol typically involves several key steps:

  • Suzuki-Miyaura Coupling: This reaction forms the biphenyl core by coupling a halogenated aromatic compound with an arylboronic acid using a palladium catalyst and a base.
  • Introduction of the Propyl Group: Alkylation reactions using propyl halides and suitable bases are employed to introduce the propyl group.
  • Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea, followed by hydrolysis .

Industrial Production

In industrial settings, large-scale synthesis may utilize continuous flow reactors and automated platforms to optimize yield and cost-effectiveness while maintaining efficiency.

4'-Propyl-[1,1'-biphenyl]-3-thiol serves as a building block in organic synthesis, particularly for creating more complex biphenyl derivatives. Its unique structure allows for specialized applications in:

  • Organic Chemistry: As a precursor for synthesizing various compounds.
  • Biological Research: Potential use in enzyme inhibition studies and drug development due to its reactivity.
  • Industrial

The interaction studies involving 4'-Propyl-[1,1'-biphenyl]-3-thiol focus on its ability to form disulfide bonds or act as a nucleophile in substitution reactions. These interactions are crucial for understanding its mechanism of action in biological systems and evaluating its potential as a therapeutic agent .

Several compounds share structural similarities with 4'-Propyl-[1,1'-biphenyl]-3-thiol. Below is a comparison highlighting their uniqueness:

Compound NameKey FeaturesUniqueness
4-PropylbiphenylLacks the thiol groupLess reactive due to absence of thiol functionality
4'-Methyl-[1,1'-biphenyl]-3-thiolContains a methyl group instead of propylDifferent reactivity and physical properties
4'-Butyl-[1,1'-biphenyl]-3-thiolContains a butyl groupAffects solubility and reactivity differently

The presence of both a propyl group and a thiol group distinguishes 4'-Propyl-[1,1'-biphenyl]-3-thiol from these similar compounds, making it versatile for various applications in research and industry.

XLogP3

5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

228.09727168 g/mol

Monoisotopic Mass

228.09727168 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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